4-butoxy-N-(4-nitrophenyl)benzenesulfonamide
Overview
Description
4-butoxy-N-(4-nitrophenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a butoxy group attached to the benzene ring, along with a nitrophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-nitrophenyl)benzenesulfonamide typically involves the nitration and sulfonation of N-phenylbenzenesulfonamide. A practical chemoselective aromatic substitution method can be employed, where N-phenylbenzenesulfonamide undergoes nitration using reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be employed for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-butoxy-N-(4-aminophenyl)benzenesulfonamide.
Substitution: Substitution of the butoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with target proteins, modulating their activity . These interactions can lead to the inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(4-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(4-nitrophenyl)benzenesulfonamide
- 4-ethoxy-N-(4-nitrophenyl)benzenesulfonamide
Uniqueness
4-butoxy-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-butoxy-N-(4-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)17-13-4-6-14(7-5-13)18(19)20/h4-11,17H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBZAACQYIDOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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